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Extensive research and clinical data demonstrate that the bioavailability of lycopene is

significantly higher from processed tomato products, such as tomato paste and juice, than from

fresh, raw tomatoes. This enhanced absorption is primarily attributed to the effects of thermal

processing, which disrupts the tomato's cellular structure and facilitates the isomerization of

lycopene into a more readily absorbable form.

A seminal study in the American Journal of Clinical Nutrition found that the ingestion of tomato

paste resulted in 2.5-fold higher peak concentrations and a 3.8-fold greater area under the

curve (AUC) for total lycopene in the chylomicron fraction compared to the consumption of an

equivalent amount of lycopene from fresh tomatoes.[1][2] This increased bioavailability is

crucial for researchers, scientists, and drug development professionals investigating the

potential health benefits of lycopene, which include antioxidant and anti-cancer properties.

The primary mechanism behind this enhanced bioavailability lies in the physical and chemical

changes that occur during processing. In raw tomatoes, lycopene is present predominantly in

its all-trans-isomer form, tightly bound within the crystalline structures of the chromoplasts.[3][4]

Thermal processing breaks down the cell walls and weakens the bonds between lycopene and

the tissue matrix, making it more accessible for absorption.[5] Furthermore, the heat applied

during processing promotes the isomerization of the all-trans-lycopene to various cis-isomers.

[5][6] These cis-isomers are more soluble in bile acid micelles, a critical step for absorption in

the small intestine.[4][7]
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Quantitative Comparison of Lycopene
Bioavailability
The following table summarizes the key quantitative findings from a pivotal human clinical trial

comparing the bioavailability of lycopene from fresh tomatoes and tomato paste.

Parameter Fresh Tomatoes Tomato Paste
Fold Increase with
Tomato Paste

Total Lycopene Dose 23 mg 23 mg -

Peak Plasma

Concentration (Total

Lycopene)

Lower 2.5-fold higher 2.5x

Area Under the Curve

(AUC - Total

Lycopene)

Lower 3.8-fold higher 3.8x

AUC (cis-isomers) Lower Significantly higher Not specified

Data sourced from Gärtner, Stahl, and Sies (1997).[1][2][8]

Experimental Protocols
The following is a generalized experimental protocol for a clinical trial designed to compare the

bioavailability of lycopene from different tomato matrices, based on methodologies reported in

the literature.[1][8][9]

1. Study Design: A randomized, crossover design is typically employed. Participants are

randomly assigned to consume either the raw tomato or processed tomato product in the first

phase. After a washout period (e.g., two weeks) to allow plasma lycopene levels to return to

baseline, participants "cross over" to the other treatment arm.

2. Participant Selection and Preparation:

Healthy, non-smoking adult volunteers are recruited.
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For a specified period before each study day (e.g., 3-7 days), participants are instructed to

follow a diet low in carotenoids to minimize baseline fluctuations.[8][9]

Participants are required to fast overnight before the administration of the test meal.[8]

3. Test Meal Administration:

Participants are given a standardized meal containing a specific dose of lycopene (e.g., 5-

23 mg) from either raw tomatoes or a processed tomato product (e.g., tomato paste, tomato

juice).[1][9]

The amount of raw and processed tomato is adjusted to provide an equivalent amount of

lycopene.

Crucially, a standardized amount of dietary fat (e.g., 10-15g of corn or olive oil) is included in

the meal, as fat is known to enhance lycopene absorption.[1][10][11] For raw tomatoes, this

may be incorporated as a salad dressing; for tomato paste, it can be mixed in directly.[8]

4. Blood Sampling:

A baseline blood sample is collected before the test meal is consumed.

A series of blood samples are then drawn at specific time points after consumption (e.g.,

hourly for the first few hours, then at 12, 24, 48 hours, and daily for several days) to track the

appearance and clearance of lycopene in the plasma.[8][12]

5. Analytical Methodology:

Blood samples are centrifuged to separate the plasma.

The chylomicron fraction, which transports dietary fats and fat-soluble vitamins after

absorption, is often isolated for a more direct measure of recent absorption.[1]

Lycopene concentrations (both all-trans and cis-isomers) in the plasma or chylomicron

fraction are quantified using High-Performance Liquid Chromatography (HPLC) with diode

array detection.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.cancernetwork.com/view/new-study-shows-processed-tomato-products-are-better-source-lycopene-fresh-tomatoes
https://pubmed.ncbi.nlm.nih.gov/10443333/
https://www.cancernetwork.com/view/new-study-shows-processed-tomato-products-are-better-source-lycopene-fresh-tomatoes
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9209178/
https://pubmed.ncbi.nlm.nih.gov/10443333/
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9209178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996133/
https://www.researchgate.net/publication/349607141_Lycopene_A_Critical_Review_of_Digestion_Absorption_Metabolism_and_Excretion
https://www.cancernetwork.com/view/new-study-shows-processed-tomato-products-are-better-source-lycopene-fresh-tomatoes
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://www.cancernetwork.com/view/new-study-shows-processed-tomato-products-are-better-source-lycopene-fresh-tomatoes
https://www.cambridge.org/core/journals/british-journal-of-nutrition/article/absorption-of-lycopene-from-single-or-daily-portions-of-raw-and-processed-tomato/20A8BB0AD1E9C96DC8372C9DFB01C050
https://pubmed.ncbi.nlm.nih.gov/9209178/
https://www.benchchem.com/product/b016060?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10443333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area

under the curve), are calculated from the concentration-time data.

Visualizing the Experimental Workflow and
Absorption Pathway
To further elucidate the processes involved, the following diagrams illustrate a typical

experimental workflow for a lycopene bioavailability study and the physiological pathway of

lycopene absorption.
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Caption: Experimental workflow for a human lycopene bioavailability study.
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Caption: Simplified pathway of lycopene absorption and metabolism in humans.
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In conclusion, the scientific evidence strongly supports the superior bioavailability of lycopene
from processed tomato products over raw tomatoes. This is a critical consideration for

researchers designing studies to investigate the physiological effects of lycopene and for

professionals in drug development exploring its therapeutic potential. The disruption of the food

matrix and the heat-induced isomerization to more absorbable cis-forms are the key

mechanisms underpinning this well-documented phenomenon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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